6-(2-fluoro-4-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one
説明
6-(2-fluoro-4-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H17FN2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2-fluoro-4-methoxyphenyl)-2-(3-phenyl-2-propen-1-yl)-3(2H)-pyridazinone is 336.12740595 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Phosphodiesterase 10A (PDE10A) Inhibition
A study by Kunitomo et al. (2014) explored pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors, optimized using structure-based drug design techniques. This research led to the identification of a compound with potent inhibitory activity and high selectivity, highlighting its potential in clinical trials for schizophrenia treatment (Kunitomo et al., 2014).
Analgesic and Anti-inflammatory Agents
Gökçe et al. (2005) synthesized a series of pyridazinone derivatives, examining their analgesic and anti-inflammatory activities. The research identified specific compounds with promising analgesic and anti-inflammatory properties, without gastric ulcerogenic effects, suggesting their potential therapeutic applications (Gökçe et al., 2005).
Şahina et al. (2004) developed methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates and evaluated their analgesic and anti-inflammatory effects. Their findings suggested these compounds as more active than traditional nonsteroidal anti-inflammatory drugs, without exhibiting gastric ulcerogenic effects (Şahina et al., 2004).
Vasodilation and Beta-Adrenergic Antagonist Activity
Howson et al. (1988) synthesized various stereoisomers of a pyridazinone derivative and assessed their pharmacological profile. They found that one particular isomer exhibited a combination of vasodilation and beta-adrenergic antagonist activity, suggesting its potential for therapeutic applications (Howson et al., 1988).
Solubility and Thermodynamic Behavior
Shakeel et al. (2017) investigated the solubility and thermodynamic behavior of pyridazinone derivatives. Their study focused on the solubility in various solvents and thermodynamic analysis, providing insights into the physical properties of these compounds, which is crucial for their pharmaceutical applications (Shakeel et al., 2017).
Anti-Cancer Properties
Kamble et al. (2015) synthesized new pyridazinone derivatives and assessed their inhibitory effects on various human cancer cell lines. Their research highlighted the potential of certain compounds as effective anti-cancer agents, showing inhibitory activity against cancer cell lines and antiangiogenic properties (Kamble et al., 2015).
特性
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]pyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-25-16-9-10-17(18(21)14-16)19-11-12-20(24)23(22-19)13-5-8-15-6-3-2-4-7-15/h2-12,14H,13H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSHADKXZKURAZ-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC=CC3=CC=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)C/C=C/C3=CC=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。